Cas no 2138185-39-2 (1H-1,2,3-Triazole-4-methanol, 1-(3-piperidinyl)-, 4-carbamate)
1H-1,2,3-Triazole-4-methanol, 1-(3-piperidinyl)-, 4-carbamate Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,2,3-Triazole-4-methanol, 1-(3-piperidinyl)-, 4-carbamate
- EN300-764666
- 2138185-39-2
- [1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl carbamate
-
- Inchi: 1S/C9H15N5O2/c10-9(15)16-6-7-5-14(13-12-7)8-2-1-3-11-4-8/h5,8,11H,1-4,6H2,(H2,10,15)
- InChI Key: DJCFJBMNQZNDGV-UHFFFAOYSA-N
- SMILES: O(C(N)=O)CC1=CN(C2CNCCC2)N=N1
Computed Properties
- Exact Mass: 225.12257474g/mol
- Monoisotopic Mass: 225.12257474g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 95.1Ų
Experimental Properties
- Density: 1.54±0.1 g/cm3(Predicted)
- Boiling Point: 492.6±55.0 °C(Predicted)
- pka: 12.90±0.50(Predicted)
1H-1,2,3-Triazole-4-methanol, 1-(3-piperidinyl)-, 4-carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-764666-0.05g |
[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl carbamate |
2138185-39-2 | 95.0% | 0.05g |
$660.0 | 2025-02-24 | |
| Enamine | EN300-764666-0.1g |
[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl carbamate |
2138185-39-2 | 95.0% | 0.1g |
$691.0 | 2025-02-24 | |
| Enamine | EN300-764666-0.25g |
[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl carbamate |
2138185-39-2 | 95.0% | 0.25g |
$723.0 | 2025-02-24 | |
| Enamine | EN300-764666-0.5g |
[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl carbamate |
2138185-39-2 | 95.0% | 0.5g |
$754.0 | 2025-02-24 | |
| Enamine | EN300-764666-1.0g |
[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl carbamate |
2138185-39-2 | 95.0% | 1.0g |
$785.0 | 2025-02-24 | |
| Enamine | EN300-764666-2.5g |
[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl carbamate |
2138185-39-2 | 95.0% | 2.5g |
$1539.0 | 2025-02-24 | |
| Enamine | EN300-764666-5.0g |
[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl carbamate |
2138185-39-2 | 95.0% | 5.0g |
$2277.0 | 2025-02-24 | |
| Enamine | EN300-764666-10.0g |
[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl carbamate |
2138185-39-2 | 95.0% | 10.0g |
$3376.0 | 2025-02-24 |
1H-1,2,3-Triazole-4-methanol, 1-(3-piperidinyl)-, 4-carbamate Related Literature
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 1H-1,2,3-Triazole-4-methanol, 1-(3-piperidinyl)-, 4-carbamate
Comprehensive Overview of 1H-1,2,3-Triazole-4-methanol, 1-(3-piperidinyl)-, 4-carbamate (CAS No. 2138185-39-2)
The compound 1H-1,2,3-Triazole-4-methanol, 1-(3-piperidinyl)-, 4-carbamate (CAS No. 2138185-39-2) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its triazole core, combined with a piperidinyl moiety and a carbamate functional group, makes it a versatile scaffold for designing bioactive compounds. Researchers are particularly interested in its potential applications as a pharmacophore in the development of novel therapeutics targeting various diseases, including neurological disorders and metabolic syndromes.
In recent years, the demand for heterocyclic compounds like 1H-1,2,3-Triazole-4-methanol derivatives has surged due to their broad-spectrum biological activities. The click chemistry approach, which often involves triazole formation, has become a cornerstone in modern drug design. This compound’s CAS No. 2138185-39-2 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Its carbamate group also contributes to its stability and bioavailability, making it a promising candidate for further optimization.
The synthesis of 1H-1,2,3-Triazole-4-methanol, 1-(3-piperidinyl)-, 4-carbamate typically involves multi-step organic reactions, including cycloaddition and functional group interconversion. Its piperidinyl ring enhances its lipophilicity, which is crucial for crossing biological membranes. This property aligns with current trends in drug development, where blood-brain barrier (BBB) permeability is a key consideration for central nervous system (CNS) targets. Researchers are also exploring its potential as a protease inhibitor or kinase modulator, given the rising interest in precision medicine.
From an industrial perspective, CAS No. 2138185-39-2 is often referenced in patents related to small-molecule therapeutics and bioconjugation techniques. Its triazole ring’s ability to participate in hydrogen bonding and π-stacking interactions makes it valuable for molecular recognition studies. Additionally, the compound’s carbamate linkage is being investigated for its role in prodrug strategies, a hot topic in drug delivery systems.
Environmental and green chemistry considerations are also driving interest in this compound. Researchers are optimizing synthetic routes to minimize waste and improve atom economy, aligning with global sustainability goals. The 1H-1,2,3-Triazole-4-methanol scaffold is being evaluated for its biodegradability and low toxicity, which are critical factors for pharmaceutical applications.
In summary, 1H-1,2,3-Triazole-4-methanol, 1-(3-piperidinyl)-, 4-carbamate (CAS No. 2138185-39-2) represents a multifaceted molecule with significant potential in drug discovery and material science. Its triazole and piperidinyl motifs, combined with a carbamate group, offer diverse opportunities for innovation. As the scientific community continues to explore its applications, this compound is poised to play a pivotal role in advancing precision medicine and sustainable chemistry.
2138185-39-2 (1H-1,2,3-Triazole-4-methanol, 1-(3-piperidinyl)-, 4-carbamate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)